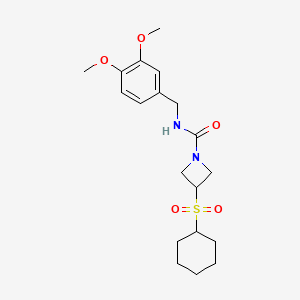

![molecular formula C12H17NO B2675301 螺[氮杂环丁酮-2,4,2'-三环[3,3,1,1(3,7)]癸烷] CAS No. 59592-02-8](/img/structure/B2675301.png)

螺[氮杂环丁酮-2,4,2'-三环[3,3,1,1(3,7)]癸烷]

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

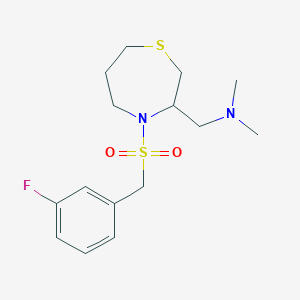

Spiro[azetidin-2-one-4,2’-tricyclo(3,3,1,1(3,7))decane] is a type of spiro-heterocycle, which has received special attention in medicinal chemistry due to its promising biological activity . Spirocyclic compounds are characterized by having two rings sharing the same atom, the quaternary spiro carbon . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .

Synthesis Analysis

Over the years, many synthetic methodologies have been established for the construction of spirocyclic compounds . The synthesis of the spirocyclic β-lactams proceeded via carbonylation of the acyclic diaminocarbenes leading to diaminoketenes, which underwent a retro-Wolff rearrangement to give (amido)(amino)carbenes followed by an intramolecular C–H insertion to afford the final products .Molecular Structure Analysis

The molecular structure of spiro[azetidin-2-one-4,2’-tricyclo(3,3,1,1(3,7))decane] is characterized by two rings sharing the same atom, the quaternary spiro carbon . Spiro compounds are considered spiro heterocyclic if the spiro atom or any atom in either ring are not carbon atoms .Chemical Reactions Analysis

The reaction happens through a homo benzotetramisole (HBTM)-catalyzed Mannich/lactamization cascade reaction of isatin-derived imines with aryl acetic acids .科学研究应用

合成及抗惊厥评价

已合成螺[氮杂环-2-酮-4,2'-三环(3,3,1,1(3,7))癸烷]类似物以探索其抗惊厥活性,评估羧酸基团作为丙戊酸中必需取代基的作用。这些化合物已显示出不同程度的活性,表明在抗惊厥药物开发中进一步探索的可能性 (Scott 等人,1985)。

天然产物合成中的新型结构基序

螺[氮杂环-2-酮-4,2'-三环(3,3,1,1(3,7))癸烷]的结构框架已被确认为天然产物类似物合成中的关键元素,例如抗生素和抗癌剂。这强调了其在衍生具有显著生物活性的新型化合物中的作用 (Cuny,2020)。

神经物理特性高级合成中间体

该化合物已作为组蛋白毒素衍生物合成中的高级合成中间体,展示了其在创建具有独特结构特征和有用神经物理特性的化合物中的效用 (Kim 等人,2000)。

药物发现应用

螺[氮杂环-2-酮-4,2'-三环(3,3,1,1(3,7))癸烷]衍生物已在药物发现中得到应用,特别是在由常见环状羧酸合成多功能螺环方面。与现有药物相比,这些衍生物显示出增强的活性并降低了毒性,表明它们在新型药物开发中的潜力 (Kirichok 等人,2018)。

抗炎活性

据报道,制备了具有潜在抗炎活性的新型取代螺[氮杂环-2-酮-4,2'-三环(3,3,1,1(3,7))癸烷]衍生物。这突出了该化合物在新治疗剂开发中的相关性 (Mullen 等人,1987)。

作用机制

属性

IUPAC Name |

spiro[adamantane-2,4'-azetidine]-2'-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-11-6-12(13-11)9-2-7-1-8(4-9)5-10(12)3-7/h7-10H,1-6H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWSDRQHNIVGTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C34CC(=O)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2675224.png)

![1-(11-Oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylurea](/img/structure/B2675225.png)

![Ethyl 4-[4-[(2-methoxycarbonyl-5-phenylthiophen-3-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2675232.png)

![N-(2,5-difluorophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2675234.png)

![2-Chloro-1-[2-[(2-methylphenyl)methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2675235.png)

![Ethanethioic acid, S-[(2,6-dibromophenyl)methyl] ester](/img/structure/B2675239.png)